Basic red 46

概要

説明

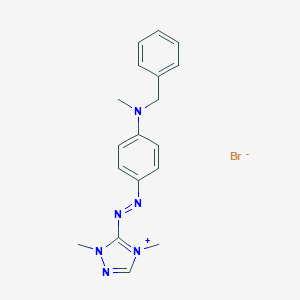

Basic Red 46, also known as Cationic Red X-GRL, is a synthetic dye belonging to the class of azo dyes. It is characterized by its vibrant red to orange-red shade and is widely used in various industries, including textiles, leather, paper, paints, candles, and adhesives. The compound is water-soluble and exhibits good affinity towards water, making it an effective dye for different substrates .

準備方法

Synthetic Routes and Reaction Conditions: Basic Red 46 is synthesized through a series of chemical reactions involving the coupling of benzylmethylamine with diazonium salts derived from aromatic amines. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with benzylmethylamine under controlled pH conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Raw Material Preparation: High-purity aromatic amines and benzylmethylamine are prepared.

Reaction Optimization: The diazotization and coupling reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.

Purification: The resulting dye is purified through filtration, washing, and drying to obtain the final product.

化学反応の分析

Photocatalytic Degradation

Basic Red 46 undergoes oxidative degradation under UV light in the presence of catalysts like TiO₂ and oxidants such as periodate (IO₄⁻). Key findings include:

-

Mechanism : The azo bond cleaves via hydroxyl radical (- OH) attack, forming intermediates like phenolic compounds and ultimately mineralizing to CO₂ and H₂O .

-

Kinetics : Follows pseudo-first-order kinetics with rate constants (k) ranging from 0.021 min⁻¹ (pH 3) to 0.015 min⁻¹ (pH 9) for single-dye systems .

-

Mineralization Efficiency :

Corona Discharge Plasma Oxidation

Non-thermal plasma treatment efficiently degrades this compound via reactive species (e.g., O₃, - OH):

-

Decolorization : Achieves 85% degradation of 50 mg/L dye within 30 min at 15 kV discharge voltage .

-

pH Dynamics : Solution acidity increases sharply (pH 5.8 → 3.3) due to nitrate/nitrite formation .

-

Byproducts : Identified intermediates include sulfonated aromatics and carboxylic acids .

Reductive Cleavage

The azo bond in this compound is susceptible to reductive agents:

-

Agents : Sodium dithionite (Na₂S₂O₄) or zinc (Zn) in acidic media.

-

Products : Generates aromatic amines (e.g., N-methyl-N-benzylaniline and 5-amino-1,2,4-triazole derivatives) .

-

Environmental Impact : These metabolites are toxic and mutagenic, requiring further degradation .

Adsorption-Driven Interactions

While not a reaction per se, adsorption on materials like clinoptilolite or carbon/silica composites alters dye stability:

Synthetic Pathway

This compound is synthesized via:

-

Diazotization : Treatment of 5-amino-1H-1,2,4-triazole-3-carboxylic acid with nitrous acid.

-

Coupling : Reaction with N-methyl-N-benzylaniline under alkaline conditions.

-

Decarboxylation : Removal of the carboxylic group to form the cationic structure .

Environmental and Biological Fate

科学的研究の応用

Chemical Properties and Mechanism of Action

Basic Red 46 is characterized by its cationic nature, which allows it to interact effectively with negatively charged surfaces. The compound's molecular formula is with a molecular weight of 357.5 g/mol. It exhibits strong adsorption properties, which are essential for its applications in dyeing and staining processes .

Scientific Research Applications

-

Chemistry :

- Model Compound : this compound serves as a model compound for studying azo dye chemistry and reactions. Its structure allows researchers to investigate the behavior of similar compounds under various chemical conditions.

- Photocatalysis : Studies have explored the use of this compound in photocatalytic processes for pollutant degradation, demonstrating its effectiveness in environmental remediation .

-

Biology :

- Staining Techniques : The dye is employed in biological staining techniques, allowing for the visualization of cellular structures in microscopy. It enhances contrast and aids in the identification of specific cellular components.

-

Medicine :

- Drug Delivery Systems : Research has investigated the potential of this compound in drug delivery systems. Its ability to bind to biological molecules makes it a candidate for targeted drug delivery applications.

- Diagnostic Tools : The compound is also being studied for its use in diagnostic imaging, where its staining properties can assist in identifying pathological changes in tissues.

Industrial Applications

-

Textile Industry :

- This compound is extensively used for dyeing textiles due to its vibrant color and good fastness properties. It is suitable for various fabrics, including cotton and polyester.

-

Leather Processing :

- The dye is utilized in leather processing to impart color to leather goods, enhancing their aesthetic appeal.

-

Paper Manufacturing :

- In paper production, this compound is used to achieve specific color effects, contributing to the overall quality and marketability of paper products.

Environmental Impact and Remediation

The presence of this compound in wastewater poses environmental challenges due to its toxicity and resistance to degradation. Several studies have focused on effective methods for decolorizing and removing this dye from wastewater:

- Advanced Oxidation Processes (AOPs) : Research has demonstrated the effectiveness of non-thermal plasma reactors for the degradation of this compound from colored wastewater. This method utilizes corona discharge technology to produce reactive species that facilitate the breakdown of the dye .

- Adsorption Techniques : A study explored using carbon and silica-based composites for the adsorption of this compound from sewage, achieving significant removal efficiencies through optimized adsorption conditions .

Case Studies

- A study conducted by Abdollahi Ghahi et al. (2022) investigated the decolorization of this compound using cold atmospheric plasma. The results indicated that this method effectively reduced dye concentration in wastewater samples that were resistant to conventional treatment methods .

- Another research effort focused on employing a carbon-silica composite for the removal of this compound from aqueous solutions. The study reported high adsorption capacities and identified key factors influencing the adsorption process, such as contact time and initial dye concentration .

作用機序

The mechanism of action of Basic Red 46 involves its interaction with substrates through hydrogen bonding or ionic bonding. The dye molecules bind to the fibers or other materials, resulting in vibrant color effects. The molecular targets include functional groups such as hydroxyl, carboxyl, and amine groups present in the substrates .

類似化合物との比較

Basic Red 1: Another azo dye with similar applications but different shade and properties.

Basic Red 18: Known for its use in textile dyeing with slightly different chemical structure.

Basic Red 22: Used in similar industries but with different fastness properties.

Uniqueness of Basic Red 46: this compound is unique due to its specific shade, high water solubility, and good dyeing properties. It offers excellent colorfastness and stability under various conditions, making it a preferred choice in many applications .

生物活性

Basic Red 46 (BR46), a synthetic dye with the molecular formula C₁₈H₂₁BrN₆, is primarily utilized in textile applications but has also been studied for its biological activity and environmental impact. This article reviews the biological properties of BR46, including its adsorption characteristics, potential toxicity, and implications for environmental health.

- Molecular Formula : C₁₈H₂₁BrN₆

- Molar Mass : 401.3 g/mol

- Solubility : 80 g/dm³ at 30°C

- Appearance : Dark red powder

Biological Activity and Toxicity

BR46 has been investigated for its biological effects, particularly concerning its potential toxicity and mutagenicity. Studies have shown that BR46 can induce various biological responses, which are summarized in the following table.

Case Studies

-

Cytotoxic Effects on Human Cells :

A study examined the cytotoxic effects of BR46 on human cell lines. Results indicated that exposure to BR46 resulted in significant cell death, highlighting its potential as a hazardous substance in industrial applications. -

Mutagenicity Testing :

Research conducted on the mutagenic effects of BR46 revealed that it caused mutations in Salmonella typhimurium and DNA damage in Escherichia coli, suggesting that BR46 may pose risks for genetic material integrity in living organisms . -

Antimicrobial Properties :

Another study explored the antimicrobial properties of BR46, demonstrating its effectiveness against various bacterial strains. This property may have implications for its use in medical applications, although safety concerns remain paramount .

Adsorption Characteristics

The removal of this compound from wastewater has been a significant area of research due to its environmental implications. Various materials have been tested for their efficacy in adsorbing BR46 from aqueous solutions.

Adsorption Studies

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Temperature (K) | Reference |

|---|---|---|---|

| Clinoptilolite | 176.10 | 333 | |

| Carbon/Silica Composite | 176.10 | 333 | |

| Activated Clay | Varies | Room Temperature |

- A study utilizing clinoptilolite as an adsorbent demonstrated effective removal of BR46 from wastewater, achieving maximum adsorption capacities of up to 176.10 mg/g at elevated temperatures .

- Another investigation employed a carbon/silica composite, revealing similar adsorption capacities and emphasizing the importance of temperature in enhancing adsorption efficiency .

Environmental Implications

The presence of this compound in wastewater poses significant environmental challenges due to its toxicological effects on aquatic life and potential bioaccumulation. The dye's mutagenic properties raise concerns about its impact on ecosystems and human health.

特性

IUPAC Name |

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHRPJPCZWZVSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879822 | |

| Record name | C.I. Basic Red 46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12221-69-1 | |

| Record name | Basic Red 46 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12221-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic red 46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Basic Red 46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIC RED 46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。